molecular formula C18H18ClNO4 B1305739 2-(4-Chlorobenzyl)-N-(4-methoxyphenyl)-succinamic acid CAS No. 312608-46-1

2-(4-Chlorobenzyl)-N-(4-methoxyphenyl)-succinamic acid

Cat. No. B1305739
CAS RN: 312608-46-1
M. Wt: 347.8 g/mol
InChI Key: OKUYZTFCXVVBKQ-UHFFFAOYSA-N
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Description

The compound 2-(4-Chlorobenzyl)-N-(4-methoxyphenyl)-succinamic acid is a chemically synthesized molecule that may have potential applications in various fields such as pharmaceuticals, organic chemistry, and materials science. The structure of the compound suggests the presence of a succinamic acid backbone with a 4-chlorobenzyl group and a 4-methoxyphenyl group attached to it. This structure is likely to influence its physical and chemical properties, as well as its reactivity and interaction with biological systems.

Synthesis Analysis

The synthesis of related compounds has been explored in the literature. For instance, the enantioseparation of 2-(4-chlorophenyl) succinic acid, a compound with a similar structure, was achieved using countercurrent chromatography with hydroxypropyl-β-cyclodextrin as a chiral selector . This process involved a two-phase solvent system and enantioselective liquid-liquid extraction to optimize the separation conditions. Although the synthesis of 2-(4-Chlorobenzyl)-N-(4-methoxyphenyl)-succinamic acid is not directly described, the methodologies used for similar compounds could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds closely related to 2-(4-Chlorobenzyl)-N-(4-methoxyphenyl)-succinamic acid has been characterized in the literature. For example, the crystal structure of a compound containing a 4-chloro-6-methoxypyrimidin-2-amine and succinic acid was determined, revealing the presence of N—H⋯O and O—H⋯N hydrogen bonds forming a tape along a specific crystal axis . These structural insights provide a foundation for understanding how the molecular structure of 2-(4-Chlorobenzyl)-N-(4-methoxyphenyl)-succinamic acid might contribute to its properties and interactions.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(4-Chlorobenzyl)-N-(4-methoxyphenyl)-succinamic acid would be influenced by its molecular structure. The presence of both electron-withdrawing (chlorobenzyl) and electron-donating (methoxyphenyl) groups could affect its acidity, solubility, and stability. The crystalline structure of related compounds suggests that hydrogen bonding could play a significant role in the solid-state properties of the compound, such as its melting point and solubility in various solvents. The enantioseparation study of a similar compound indicates that chiral selectors can be used to resolve racemic mixtures, which is important for the potential biological activity of the compound .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid potential health risks .

Mechanism of Action

  • Clausen, F., Kischkewitz, M., Bergander, K., & Studer, A. (2019). Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes. Chemical Science, 10(24), 6342–6347
  • ChemicalBook. (n.d.). 2-Chloro-3,4-bis((4-methoxybenzyl)oxy)benzoic acid. Retrieved from here .

properties

IUPAC Name

3-[(4-chlorophenyl)methyl]-4-(4-methoxyanilino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO4/c1-24-16-8-6-15(7-9-16)20-18(23)13(11-17(21)22)10-12-2-4-14(19)5-3-12/h2-9,13H,10-11H2,1H3,(H,20,23)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKUYZTFCXVVBKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C(CC2=CC=C(C=C2)Cl)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49644778
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(4-Chlorobenzyl)-N-(4-methoxyphenyl)-succinamic acid

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